5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Structural Classification of Pyrazolo[4,3-d]pyrimidine Derivatives
The structural classification of pyrazolo[4,3-d]pyrimidine derivatives represents a complex organizational system that accounts for the numerous possible isomeric forms and substitution patterns within this chemical family. The fundamental pyrazolo[4,3-d]pyrimidine scaffold is characterized by a specific fusion pattern where the pyrazole ring is attached to positions 4 and 3 of the pyrimidine ring, creating a distinct bicyclic arrangement that differs from other pyrazolopyrimidine isomers. This particular fusion pattern results in a unique numbering system where the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyrimidine nitrogen atoms are located at positions 5 and 7, providing a framework for systematic nomenclature and structural analysis. The classification system for these derivatives must account for tautomeric considerations, as the pyrazole ring can exist in different tautomeric forms depending on the position of the acidic hydrogen.
Within the pyrazolo[4,3-d]pyrimidine family, structural classification is further refined by considering the specific substitution patterns that can occur at various positions around the bicyclic core. Position-specific substitution creates distinct subfamilies of compounds with characteristic properties and reactivity profiles. The 1-position of the pyrazole ring represents a common site for alkyl substitution, as observed in compounds such as 1-methyl derivatives, where the introduction of a methyl group creates a quaternary nitrogen center that influences both chemical stability and reactivity. The 3-position of the pyrazole ring provides another important site for substitution, particularly for the introduction of carboxylic acid groups or other electron-withdrawing functionalities that can significantly alter the electronic properties of the entire molecule. The 5-position, corresponding to the pyrimidine portion of the molecule, represents a particularly reactive site for halogenation reactions, with chloro substitution being a common modification that influences both reactivity and physical properties.
Advanced structural classification systems for pyrazolo[4,3-d]pyrimidine derivatives also consider the stereochemical implications of substitution patterns, particularly when chiral centers are introduced through specific synthetic transformations. The three-dimensional arrangement of substituents around the bicyclic core can influence molecular recognition events, binding affinity to specific targets, and overall pharmacological profiles. Computational studies have revealed that the preferred conformations of substituted pyrazolo[4,3-d]pyrimidine derivatives are significantly influenced by both steric and electronic factors, with hydrogen bonding interactions playing a crucial role in determining solution-phase structures. The classification of these compounds must therefore account for conformational preferences and the dynamic nature of molecular structures in solution, particularly when multiple rotatable bonds are present in peripheral substituents.
| Position | Common Substituents | Electronic Effects | Synthetic Accessibility |
|---|---|---|---|
| 1 | Methyl, Ethyl, Benzyl | Electron-donating | High |
| 3 | Carboxylic acid, Ester, Amide | Electron-withdrawing | Moderate |
| 5 | Chloro, Bromo, Amino | Variable | High |
| 7 | Hydroxy, Amino, Alkoxy | Electron-donating | Moderate |
Role of Substituents in Pyrazolopyrimidine Scaffold Functionality
The role of substituents in determining pyrazolopyrimidine scaffold functionality represents one of the most critical aspects of structure-function relationships within this chemical family. Substituent effects in pyrazolopyrimidine systems operate through multiple mechanisms, including electronic perturbation of the aromatic system, steric modulation of molecular recognition events, and the introduction of specific functional groups that enable targeted chemical transformations. The electronic effects of substituents are particularly pronounced in pyrazolopyrimidine derivatives due to the extended conjugation system that allows electronic perturbations to be transmitted throughout the entire bicyclic framework. Electron-withdrawing substituents such as chloro groups at the 5-position can significantly increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack and altering the overall reactivity profile of the compound.
The introduction of carboxylic acid functionality at the 3-position of pyrazolo[4,3-d]pyrimidine derivatives creates multifunctional molecules with significantly enhanced synthetic versatility and potential for further derivatization. Carboxylic acid groups serve as handles for amide bond formation, esterification reactions, and metal coordination, providing pathways for the construction of more complex molecular architectures. The positioning of the carboxylic acid group at the 3-position places it in direct conjugation with the aromatic system, allowing for electronic communication between the acidic functionality and the heterocyclic core. This electronic coupling can influence both the acidity of the carboxyl group and the electron density distribution within the pyrazolopyrimidine system, creating opportunities for fine-tuning molecular properties through careful consideration of additional substituents.
Methyl substitution at the 1-position of pyrazolo[4,3-d]pyrimidine derivatives introduces important steric and electronic modifications that influence both chemical reactivity and molecular recognition properties. The N-methylation eliminates the possibility of tautomerization at the pyrazole nitrogen, fixing the molecular structure in a specific tautomeric form and reducing conformational flexibility. This structural constraint can be advantageous in applications where specific molecular conformations are required for optimal function, as it eliminates uncertainty regarding tautomeric equilibria and provides a more predictable molecular framework. Additionally, the methyl group contributes electron density to the aromatic system through inductive effects, subtly altering the nucleophilicity of other positions within the molecule and influencing the outcomes of electrophilic substitution reactions.
The synergistic effects of multiple substituents in compounds such as 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid demonstrate the complex interplay between different functional groups within the pyrazolopyrimidine framework. The combination of electron-withdrawing chloro and carboxylic acid groups with the electron-donating methyl substituent creates a molecule with balanced electronic properties that can participate in diverse chemical transformations. Research has shown that such multifunctional pyrazolopyrimidine derivatives can serve as versatile synthetic intermediates, capable of undergoing selective reactions at different positions depending on the choice of reaction conditions and reagents. The careful selection and positioning of substituents allows for the rational design of pyrazolopyrimidine derivatives with tailored properties, making these compounds valuable tools in synthetic chemistry and molecular design applications.
| Substituent Type | Position Effect | Electronic Impact | Functional Implications |
|---|---|---|---|
| Chloro (5-position) | Electron-withdrawing | Increased electrophilicity | Enhanced reactivity toward nucleophiles |
| Methyl (1-position) | Electron-donating | Increased electron density | Tautomer stabilization, reduced NH acidity |
| Carboxylic acid (3-position) | Electron-withdrawing | Reduced electron density | Derivatization handle, metal coordination |
| Combined effects | Synergistic | Balanced electronics | Versatile synthetic intermediate |
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-3-2-9-7(8)10-4(3)5(11-12)6(13)14/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSOWWCTKPEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (abbreviated as CMPA) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMPA, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
CMPA belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a unique arrangement of nitrogen and carbon atoms that contributes to its biological efficacy. The compound's structure can be represented as follows:
The primary mechanism of action for CMPA involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This compound acts as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation.
Inhibition of CDK2
CMPA binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity. This inhibition results in:
- Cell Cycle Arrest : CMPA disrupts the transition from the G1 to S phase of the cell cycle.
- Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.
Biological Activity and Cellular Effects
CMPA exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The following table summarizes the IC50 values for CMPA against different cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.36 | Inhibition of proliferation |
| HCT116 | 0.45 | Induction of apoptosis |
| A375 | 0.50 | Cell cycle arrest |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of CMPA:
- Anticancer Properties : In vitro studies demonstrated that CMPA significantly inhibits cell growth in various cancer types. For instance, one study reported that treatment with CMPA led to a 70% reduction in cell viability in HeLa cells after 48 hours of exposure .
- Mechanistic Insights : Further biochemical analysis revealed that CMPA's binding interactions with CDK2 involve essential hydrogen bonding with amino acids such as Leu83, which is critical for its inhibitory action .
- Environmental Stability : The stability and efficacy of CMPA are influenced by environmental conditions; it is recommended to store the compound at 2-8°C in an inert atmosphere to maintain its biological activity .
Comparison with Similar Compounds
CMPA is part of a broader class of pyrazolo[4,3-d]pyrimidine compounds known for their anticancer properties. A comparison with similar compounds reveals:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | CDK2 | 0.36 | Selective inhibitor |
| Pyrazolo[3,4-d]pyrimidine | Various kinases | 0.50 | Broader target range |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK2 | 0.40 | Similar mechanism |
Scientific Research Applications
Agonist for Toll-like Receptors
One of the most notable applications of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is its role as an agonist for Toll-like receptor 7 (TLR7). TLRs are crucial components of the immune system, playing a significant role in recognizing pathogens and initiating immune responses.
Clinical Implications
Studies have shown that compounds similar to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibit potential in cancer therapies by enhancing the immune system's ability to target and destroy cancer cells. This application is particularly relevant in developing immunotherapies for cancers resistant to conventional treatments .
Synthesis of Functional Derivatives
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives is an area of active research. Various synthetic pathways have been developed to produce this compound and its analogs, which may possess enhanced pharmacological properties.
Synthetic Pathways
A common method involves the reaction of 5-amino-1H-pyrazole derivatives with appropriate reagents under controlled conditions to yield the desired pyrazolo-pyrimidine structure. For instance, one study detailed a two-step synthesis process that resulted in high yields of functionalized derivatives suitable for further biological testing .
Pharmacological Studies
Pharmacological investigations into the effects of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have revealed its potential as an anti-inflammatory agent due to its ability to modulate immune responses through TLR activation. In vitro studies demonstrate that this compound can induce cytokine production and enhance macrophage activity, indicating its utility in treating inflammatory diseases .
Case Study 1: TLR7 Agonism in Cancer Treatment
In a recent study, researchers evaluated the efficacy of TLR7 agonists, including derivatives of pyrazolo-pyrimidines, in preclinical models of melanoma. The results indicated that treatment with these compounds significantly reduced tumor size and improved survival rates by enhancing anti-tumor immunity .
Case Study 2: Synthesis and Biological Evaluation
Another investigation focused on synthesizing various derivatives of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and assessing their biological activities. The study found that specific modifications to the core structure led to increased potency as TLR7 agonists, suggesting a structure–activity relationship that could guide future drug design efforts .
Preparation Methods
Cyclization of 3-Amino-5-chloropyrazole with Ethyl Cyanoacetate and Formamide
One documented route for synthesizing related compounds such as 7-chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves:
- Reacting 3-amino-5-chloropyrazole with ethyl cyanoacetate to form an intermediate.
- Subsequent cyclization with formamide under reflux conditions in solvents like ethanol or acetic acid to close the pyrimidine ring.
- Hydrolysis of ester intermediates to yield the carboxylic acid functionality.
This method is adaptable to the 5-chloro-1-methyl derivative by starting from N-methylated aminopyrazole analogs and controlling halogen substitution positions.
Halogenation and Carboxylation via Organometallic Intermediates
A related synthetic approach, inspired by the preparation of similar pyrazole carboxylic acids, includes:
- Halogenation of N-methyl-3-aminopyrazole to introduce a halogen at the 4-position.
- Diazotization of the aminopyrazole followed by coupling with organoboron reagents to install functional groups.
- Formation of a Grignard reagent by halogen-magnesium exchange.
- Carboxylation of the Grignard intermediate with carbon dioxide to yield the carboxylic acid.
This method, although demonstrated for difluoromethyl-substituted pyrazole carboxylic acids, can be adapted for chloro-substituted pyrazolo-pyrimidines by modifying the starting materials and reaction conditions.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| 1 | Halogenation of N-methyl-3-aminopyrazole | Aqueous medium, bromine or iodine | High conversion | Introduces halogen at 4-position |
| 2 | Diazotization and coupling with potassium difluoromethyl trifluoroborate | Sodium nitrite aqueous solution, cuprous oxide catalyst | ~64% total yield over three steps | Avoids isomer formation, high purity >99.5% |
| 3 | Grignard exchange and carboxylation with CO2 | Isopropyl magnesium chloride, cooling, quenching, recrystallization | Efficient carboxylic acid formation | Adaptable to chloro-substituted analogs |
Note: Although this table is based on difluoromethyl derivatives, the methodology principles apply to chloro-substituted pyrazolo-pyrimidines with appropriate reagent adjustments.
Research Findings and Optimization Insights
- Purity and Yield: The Grignard carboxylation step is critical for high purity and yield. Proper control of temperature and quenching conditions prevents side reactions.
- Halogen Positioning: Selective halogenation is essential to ensure substitution at the 5-position on the pyrazolo[4,3-d]pyrimidine ring. Using halogenated aminopyrazole precursors can improve regioselectivity.
- Solvent Effects: Refluxing in ethanol or acetic acid provides an effective medium for cyclization and ring closure steps, balancing reactivity and solubility.
- Scale-up Potential: Continuous flow reactors and automated systems are recommended for industrial scale-up to maintain consistent quality and reduce environmental impact.
Comparative Summary of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 3-amino-5-chloropyrazole with ethyl cyanoacetate and formamide | 3-amino-5-chloropyrazole, ethyl cyanoacetate, formamide | Straightforward, good yields, scalable | Requires careful control of reflux conditions |
| Halogenation → Diazotization → Grignard Carboxylation | N-methyl-3-aminopyrazole, halogen, sodium nitrite, Grignard reagent, CO2 | High purity, avoids isomers, adaptable | Multi-step, sensitive to moisture and temperature |
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrazolo-pyrimidine scaffolds are often synthesized via cyclization of substituted hydrazines with β-ketoesters or via coupling aromatic acid chlorides with intermediates like 4-aminoantipyrine derivatives ( ). Purification is achieved through recrystallization or column chromatography, followed by characterization using IR spectroscopy and mass spectrometry to confirm molecular identity. Recent protocols emphasize microwave-assisted synthesis to reduce reaction times and improve yields ().
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a Bruker Kappa APEXII CCD diffractometer (). Structure solution employs direct methods (SHELXS/SHELXD), followed by refinement via SHELXL. Key parameters include lattice constants (e.g., monoclinic space group with Å, Å, Å, ) and hydrogen bonding networks (e.g., C–H⋯O interactions forming zigzag chains) ().
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for matching calculated ).
- NMR : H/C NMR resolves substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.0 ppm).
Cross-validation with SC-XRD data ensures structural accuracy ().
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% ().
- Continuous Flow Chemistry : Enhances scalability and reduces side products ().
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Monitor intermediates via HPLC/TLC.
Q. How are discrepancies in crystallographic data resolved during refinement?
- Methodological Answer : Discrepancies (e.g., high or ) are addressed via:
- Full-Matrix Least-Squares Refinement : Adjusts atomic coordinates and displacement parameters iteratively ().
- Validation Tools : PLATON/SHELXLE analyze geometric restraints (e.g., bond lengths, angles) and electron density maps to detect disorder or twinning ().
- Cross-Validation : Compare refined structures with spectroscopic data (e.g., NMR/IR) to confirm functional group positions ().
Q. What strategies are used to evaluate biological activity, such as enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., Jak2 kinase inhibition assays using ATP-competitive binding protocols). IC values are determined via fluorescence polarization ().
- Cell-Based Studies : Assess cytotoxicity and proliferation inhibition in Jak2 V617F mutant cell lines (e.g., HEL cells) using MTT assays ().
- Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by SC-XRD-derived active-site geometries ().
Q. How can the carboxylic acid group be functionalized for SAR studies?
- Methodological Answer :
- Esterification : React with methanol/H to form methyl esters.
- Amide Coupling : Use EDC/HOBt with amines (e.g., benzylamine) to generate amide derivatives ().
- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Purity derivatives via prep-HPLC and confirm structures via F NMR (if fluorinated) or HRMS.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
